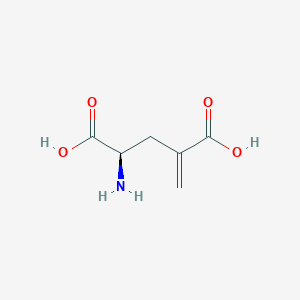

4-methylene-D-glutamic acid

Description

Properties

Molecular Formula |

C6H9NO4 |

|---|---|

Molecular Weight |

159.14 g/mol |

IUPAC Name |

(2R)-2-amino-4-methylidenepentanedioic acid |

InChI |

InChI=1S/C6H9NO4/c1-3(5(8)9)2-4(7)6(10)11/h4H,1-2,7H2,(H,8,9)(H,10,11)/t4-/m1/s1 |

InChI Key |

RCCMXKJGURLWPB-SCSAIBSYSA-N |

SMILES |

C=C(CC(C(=O)O)N)C(=O)O |

Isomeric SMILES |

C=C(C[C@H](C(=O)O)N)C(=O)O |

Canonical SMILES |

C=C(CC(C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Esterification and Salt Formation

4-Methylene-D-glutamic acid undergoes esterification and salt formation reactions typical of α-amino acids. These processes are critical for stabilizing the compound during synthetic applications:

These reactions are reversible under acidic or basic conditions, enabling modular functionalization for downstream applications.

Coupling Reactions with Pteroic Acid

The compound serves as a key intermediate in synthesizing antifolate agents like γ-methylene-10-deazaaminopterin (MDAM). Coupling reactions involve amide bond formation:

Reaction Pathway :

-

Activation : this compound is esterified to enhance reactivity.

-

Coupling : Reacted with pteroic acid derivatives in polar aprotic solvents (e.g., DMF) using carbodiimide-based coupling agents.

-

Deprotection : Removal of ester groups under basic conditions yields the final conjugate .

Key Data :

-

Coupling Agent : Dicyclohexylcarbodiimide (DCC)

-

Solvent : N,N-Dimethylformamide (DMF)

-

Temperature : 0–25°C

-

Yield : ~70% (reported for L-form; D-form assumed analogous)

Base-Induced Decyclization

The compound can be synthesized via decyclization of protected pyroglutamate precursors. While not a direct reaction of this compound, this step is critical in its preparation:

Steps :

-

Protection : Pyroglutamic acid is diprotected (amino and carboxyl groups).

-

Enamine Formation : Reacted with N,N-dimethylformamide diisopropyl acetal at 105–115°C.

-

Hydrolysis : Treated with HCl to form a hydroxymethylene intermediate.

-

Reduction : Sodium carbonate-mediated reduction yields 4-methylene pyroglutamate .

Diels-Alder Reaction of Anhydride Derivatives

The anhydride derivative of this compound participates in cycloaddition reactions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diels-Alder | Thermal (Δ), 2,3-dimethylbutadiene | Bicyclic adduct | 75–80% |

This reaction highlights the compound’s potential in constructing complex heterocyclic frameworks.

Biochemical Interactions

While data specific to the D-enantiomer is limited, the L-form exhibits potent activity at glutamate metabotropic receptors (mGluRs), inducing inositol phosphate (IP) production . The D-form’s stereochemistry may alter receptor binding affinity, but no direct studies are available.

Key Limitations and Inferences

-

Stereochemical Gaps : Reported data exclusively address the L-enantiomer; D-form reactivity is inferred from chemical principles.

-

Reaction Scope : Esterification, coupling, and cycloaddition are well-supported, while enzyme-mediated reactions require further study.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Ethylglutamic Acid (CID 3421228)

- Structure : Features an ethyl group (-CH₂CH₃) at the fourth carbon instead of a methylene group.

- Molecular Formula: C₇H₁₃NO₄ (vs. C₆H₉NO₄ for 4-methylene-D-glutamic acid).

- Key Properties: Higher hydrophobicity due to the ethyl chain, reducing aqueous solubility compared to the methylene variant.

- Analytical Data :

(4R)-4-Cyclohexylmethyl-D-Glutamic Acid

- Structure : A cyclohexylmethyl substituent at the fourth carbon, creating a bulky, lipophilic side chain.

- Key Properties :

D-Glutamic Acid Derivatives in Lactones

- Examples: D-glucurono-6,3-lactone, γ-D-galactonolactone (from ).

- Comparison :

Structural and Functional Data Table

Research Findings and Implications

- Bioactivity : Substitutions at C4 influence interactions with glutamate receptors or transporters. For instance, ethyl or cyclohexylmethyl groups may block binding due to steric effects, whereas methylene groups could retain partial activity .

- Synthetic Utility : this compound’s rigid structure makes it a candidate for designing enzyme inhibitors or chiral catalysts, though further studies are needed to confirm these applications.

- Analytical Challenges : Similar to 4-hydroxyphenyllactic acid (), isotopic labeling or matrix-matched calibration may be required to quantify this compound in complex biological samples.

Preparation Methods

Protection and Functionalization of Pyroglutamic Acid

The starting material, L-pyroglutamic acid, undergoes nitrogen and carboxylic acid protection to form a diprotected intermediate (e.g., 5 in Scheme 1 of US6977311B2). For D-enantiomer synthesis, D-pyroglutamic acid would replace the L-form, though commercial availability of D-pyroglutamic acid is limited. Alternatively, racemic pyroglutamic acid could be resolved later in the process.

Enamine Formation and Hydrolysis

A critical step involves converting the protected pyroglutamate to a 4-enamine intermediate using reagents like N,N-dimethylformamide diisopropyl acetal at elevated temperatures (70–130°C). This step introduces the methylene moiety. Hydrolysis with a strong acid (e.g., HCl) yields a hydroxymethylidene intermediate, which is subsequently reduced in a basic medium (e.g., potassium carbonate) to form the 4-methylene pyroglutamate.

Base-Induced Ring Opening

The final step employs a strong base (e.g., lithium hydroxide) to linearize the pyroglutamate ring, producing 4-methylene glutamic acid. For the D-enantiomer, this step would require either starting with D-pyroglutamic acid or resolving the racemic mixture post-synthesis.

Enantiomeric Resolution Strategies

The synthesis of D-glutamic acid derivatives, as detailed in CN103641728B, provides a template for resolving enantiomers during 4-methylene-D-glutamic acid production.

Diastereomeric Salt Formation

Racemic 4-methylene glutamic acid γ-ethyl ester can be reacted with a chiral resolving agent, such as L-2,3-dibenzoyl tartaric acid (L-DBTA), to form diastereomeric salts. These salts exhibit differential solubility, enabling fractional crystallization. For example, cooling a solution of the racemic ester and L-DBTA to 0–5°C preferentially crystallizes the D-enantiomer salt.

Hydrolysis and Ion Exchange

The isolated D-enantiomer salt undergoes acid hydrolysis to free the this compound. Subsequent ion-exchange chromatography ensures high enantiomeric purity (>99%), though yields may suffer due to losses during resolution.

Alternative Pathways for D-Enantiomer Synthesis

Asymmetric Catalysis

While not explicitly covered in the cited patents, asymmetric hydrogenation or enzymatic catalysis could directly yield D-enantiomers. For instance, enzymes like D-amino acid transaminases might facilitate stereoselective amination of 4-methylene-α-ketoglutaric acid.

Chiral Pool Synthesis

Starting from naturally occurring D-amino acids (e.g., D-glutamic acid) and introducing the methylene group via Wittig or Tebbe reactions could bypass resolution steps. However, functional group compatibility and side reactions must be carefully managed.

Optimization Challenges and Methodological Refinements

Enantiomeric Purity and Yield Trade-offs

Resolution methods, while effective, often cap theoretical yields at 50%. Catalytic asymmetric methods could improve efficiency but require costly chiral ligands or enzymes.

Reaction Condition Sensitivity

The enamine formation step is highly temperature-dependent, with optimal yields achieved at 105–115°C. Minor deviations risk side products, necessitating precise control.

Scalability and Cost

Multi-step syntheses with protective groups and chiral reagents pose scalability challenges. Streamlining steps (e.g., one-pot reactions) and minimizing expensive catalysts are critical for industrial adoption.

Comparative Analysis of Synthetic Methods

*Theoretical estimates based on analogous reactions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-methylene-D-glutamic acid in a laboratory setting?

- Methodological Answer : Synthesis typically involves chemical modification of D-glutamic acid. Key steps include:

- Protection of functional groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to protect the amino and carboxyl groups during reaction steps.

- Methylene introduction : Employ reagents like formaldehyde or paraformaldehyde under controlled pH (e.g., buffered aqueous conditions) to introduce the methylene group at the C4 position.

- Deprotection : Remove protecting groups using catalytic hydrogenation (for Bn) or acidic hydrolysis (for Boc).

- Characterization : Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirm structure using -NMR (e.g., δ 3.8–4.2 ppm for methylene protons) and FTIR (C=O stretch at ~1700 cm) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation. Desiccate to avoid hygroscopic absorption.

- Pre-use preparation : For cell culture applications, filter-sterilize using 0.22 µm membranes and validate sterility via microbial load testing.

- Stability monitoring : Conduct periodic HPLC analysis to detect decomposition products (e.g., free glutamic acid) .

Advanced Research Questions

Q. What in situ analytical techniques are suitable for monitoring polymorphic transformations of this compound during crystallization?

- Methodological Answer :

-

Focused Beam Reflectance Measurement (FBRM) : Tracks chord-length distribution to detect crystal size changes during solvent-mediated transformations.

-

Raman Spectroscopy : Identifies polymorphic forms via distinct vibrational modes (e.g., shifts in carboxylate stretching bands between α and β forms).

-

ATR-FTIR : Monitors liquid-phase concentration to correlate supersaturation with nucleation kinetics.

-

Integration with modeling : Combine experimental data with population balance equations to estimate nucleation rates and growth kinetics .

Table 1 : Comparison of In Situ Techniques for Polymorphic Analysis

Technique Parameter Measured Application in Study FBRM Crystal size distribution Detects nucleation onset Raman Spectroscopy Polymorph identity Distinguishes α vs. β forms ATR-FTIR Solution concentration Tracks supersaturation dynamics

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer :

- Cross-validation : Use complementary techniques (e.g., -NMR with -NMR and high-resolution mass spectrometry) to confirm molecular structure.

- Statistical analysis : Apply principal component analysis (PCA) to identify outliers in spectral datasets.

- Controlled experiments : Replicate synthesis under varying conditions (e.g., pH, temperature) to isolate variables causing spectral discrepancies.

- Reference standards : Compare data with authenticated samples or computational simulations (e.g., DFT-predicted IR spectra) .

Q. What experimental designs are optimal for studying the metabolic role of this compound in glutamate receptor pathways?

- Methodological Answer :

- In vitro assays : Use HEK293 cells transfected with AMPA receptors to measure sodium influx via fluorescence-based ion indicators (e.g., SBFI-AM).

- Dose-response studies : Apply logarithmic concentration gradients (1 nM–100 µM) to determine EC values.

- Competitive inhibition : Co-administer with known glutamate receptor antagonists (e.g., CNQX) to validate specificity.

- Data normalization : Express results relative to positive (glutamate) and negative (buffer-only) controls .

Data Analysis and Interpretation

Q. How should researchers address variability in bioactivity data across replicates of this compound experiments?

- Methodological Answer :

- Error source identification : Distinguish technical (e.g., pipetting errors) from biological variability via ANOVA.

- Replication strategy : Use n ≥ 6 replicates per condition and include internal standards (e.g., spiked controls) in each batch.

- Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude statistically anomalous data points.

- Meta-analysis : Pool data from multiple studies using random-effects models to assess consistency .

Research Design and Reporting

Q. What key elements should be included in a research abstract focusing on this compound?

- Methodological Answer :

- Structure : Follow GOST 7.9-95 guidelines:

Objective : State the hypothesis (e.g., "Investigate the stereochemical effects of 4-methylene substitution on receptor binding").

Methods : Specify techniques (e.g., "Molecular docking with AutoDock Vina, IC assays").

Results : Highlight key findings (e.g., "this compound showed 3-fold higher affinity than D-glutamic acid").

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.